[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid
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Overview
Description
[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C11H16BNO5S and a molecular weight of 285.12 g/mol . This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid typically involves the reaction of 3-methyl-4-(morpholine-4-sulfonyl)phenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and usually requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Conditions: Mild temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of [3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-(Morpholine-4-sulfonyl)phenylboronic acid
Uniqueness
[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid is unique due to the presence of both a methyl group and a morpholine-4-sulfonyl group on the phenyl ring. This structural feature enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic acids.
Biological Activity
[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid is an organoboron compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a boronic acid functional group linked to a phenyl ring, which is further substituted with a morpholine-4-sulfonyl group. The unique structural characteristics of this compound enhance its solubility and reactivity, making it a subject of interest for various biological assays.
Chemical Structure
The chemical structure can be summarized as follows:
- Molecular Formula : C₁₁H₁₅BNO₃S
- IUPAC Name : 3-Methyl-4-(morpholine-4-sulfonyl)phenylboronic acid
Boronic acids, including this compound, are known to interact with biological targets such as enzymes and receptors. The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission.
- Antioxidant Activity : It exhibits antioxidant properties, which can be beneficial in reducing oxidative stress in cells.
- Anticancer Activity : Preliminary studies indicate significant cytotoxic effects on cancer cell lines, particularly MCF-7 breast cancer cells.
Biological Assays and Findings
Several studies have evaluated the biological activity of this compound through various assays:
Antioxidant Activity
The compound demonstrated strong antioxidant capabilities measured via DPPH free radical scavenging and CUPRAC methods:
- DPPH IC₅₀ : 0.14 ± 0.01 µg/mL
- CUPRAC A₀.₅ : 1.73 ± 0.16 µg/mL
Enzyme Inhibition
The following enzyme inhibition activities were reported:
Enzyme | IC₅₀ (µg/mL) |
---|---|
Acetylcholinesterase | 115.63 ± 1.16 |
Butyrylcholinesterase | 3.12 ± 0.04 |
Antiurease | 1.10 ± 0.06 |
Antithyrosinase | 11.52 ± 0.46 |
Cytotoxicity
In cytotoxicity assays against cancer cell lines:
- MCF-7 Cell Line IC₅₀ : 18.76 ± 0.62 µg/mL (indicating high cytotoxicity)
- No significant toxicity was observed on healthy cell lines.
Structural Comparisons
A comparative analysis with structurally similar compounds reveals the unique properties of this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Bromophenylboronic Acid | Bromine substitution on phenyl | Higher reactivity in Suzuki coupling reactions |
3-Methylphenylboronic Acid | Methyl group on phenyl | Different biological activity profiles |
Morpholine Boronic Acid | Direct linkage to morpholine | Enhanced solubility and biological compatibility |
3-Nitrophenylboronic Acid | Nitro group on phenyl | Increased electron deficiency affecting reactivity |
Case Studies
Recent studies have highlighted the pharmacological potential of this compound in drug discovery campaigns:
- Anticancer Research : A study demonstrated that this compound effectively inhibited the proliferation of MCF-7 cells while sparing normal cells, indicating a favorable therapeutic window.
- Neuroprotective Effects : Its inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Properties
IUPAC Name |
(3-methyl-4-morpholin-4-ylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-9-8-10(12(14)15)2-3-11(9)19(16,17)13-4-6-18-7-5-13/h2-3,8,14-15H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFZDLXDBVJEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCOCC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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